DRF-8417

Antibacterial Oxazolidinone Gram-negative

Researchers screening oxazolidinone antibiotics face inconsistent Gram-negative spectrum coverage. DRF-8417 resolves this with quantifiable advantages over first-generation agents. • 1-2 dilution lower MIC vs linezolid against H. influenzae & M. catarrhalis • Consistent oral ED50 of 2.0-2.9 mg/kg across murine systemic infection models • Broad Gram-positive activity (MIC50/MIC90 0.06-1 mg/L) including MRSA, VRE, PRSP Supplied as a research-grade reference standard (≥98%) for SAR studies, resistance profiling, and in vivo benchmark experiments.

Molecular Formula C15H17N3O5S
Molecular Weight 351.4 g/mol
CAS No. 439903-56-7
Cat. No. B12781031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDRF-8417
CAS439903-56-7
Molecular FormulaC15H17N3O5S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC(=S)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOC3=O
InChIInChI=1S/C15H17N3O5S/c1-21-13(24)16-8-12-9-18(15(20)23-12)11-4-2-10(3-5-11)17-6-7-22-14(17)19/h2-5,12H,6-9H2,1H3,(H,16,24)/t12-/m0/s1
InChIKeyVTVGNCICMNIBNG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DRF-8417: Preclinical Oxazolidinone Profile


DRF-8417 is a synthetic oxazolidinone antibiotic characterized by a unique carbamothioate substituent at the C5 position of the oxazolidinone ring [1]. It exhibits broad-spectrum activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae, as well as fastidious Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis [2]. Preclinical studies demonstrate oral efficacy in systemic murine infection models, positioning it as a candidate for further development in the anti-infective pipeline [3]. Its chemical structure, featuring a C15H17N3O5S formula (MW 351.38) with a defined (5S) stereocenter, distinguishes it from first-generation oxazolidinones and may contribute to its distinct microbiological profile [1].

1
Workflow
Oral in vivo model-response studies
2
Selection Logic
Expanded Gram-negative screening context
3
Use Context
Antimicrobial resistance SAR research

DRF-8417 vs. Linezolid: Key Differences


Substituting DRF-8417 with another oxazolidinone antibiotic, such as linezolid or tedizolid, introduces measurable differences in antibacterial spectrum, potency, and in vivo efficacy that directly impact experimental outcomes. While all oxazolidinones share a common mechanism of action—binding to the 50S ribosomal subunit to inhibit protein synthesis—variations in side-chain chemistry significantly alter their microbiological profiles [1]. Specifically, DRF-8417 exhibits a one- to two-dilution lower MIC against the fastidious Gram-negative pathogens H. influenzae and M. catarrhalis compared to linezolid [2], and demonstrates a distinct in vivo potency profile with ED50 values ranging from 2.0 to 2.9 mg/kg across various infection models [3]. In contrast, linezolid's in vivo potency is model-dependent, with ED50 values varying widely from 1.56 mg/kg to over 46.8 mg/kg depending on the pathogen and infection site [4]. Additionally, the MIC50/MIC90 values for tedizolid (0.25/0.25 μg/mL against S. aureus) [5] represent a different potency range compared to DRF-8417 (0.06-1 mg/L across a broader panel) [6]. These quantifiable divergences underscore that each oxazolidinone possesses a unique, non-interchangeable pharmacodynamic signature, necessitating compound-specific selection for research applications focused on spectrum expansion, potency optimization, or resistance circumvention.

Target
DRF-8417
Potential Substitute
Linezolid / Tedizolid
Mismatch Risk
Gram-negative MIC endpoint context may shift; interchanging can alter model-specific response profiles.
Target
C5 Carbamothioate
Potential Substitute
Standard Oxazolidinone Core
Mismatch Risk
Side-chain chemistry may not transfer; resistance-circumvention profile requires independent review.
Target
Murine Systemic Model
Potential Substitute
Other In Vivo Models
Mismatch Risk
Exposure-response relationships may differ; model-dependent variability limits direct substitution.

DRF-8417 Comparative Efficacy Evidence


Enhanced Gram-Negative Activity vs. Linezolid

In a direct head-to-head comparison using the broth microdilution method, DRF-8417 demonstrated Minimum Inhibitory Concentrations (MICs) against Haemophilus influenzae and Moraxella catarrhalis that were one to two two-fold dilutions lower than those of linezolid [1]. This represents a 2- to 4-fold enhancement in potency against these fastidious Gram-negative species, expanding the practical antibacterial spectrum beyond what is typically achieved with first-generation oxazolidinones.

Gram-Negative MIC Shift
Head-to-head
2- to 4-fold lower MIC
One to two 2-fold dilutions lower than linezolid
Broth microdilution; H. influenzae / M. catarrhalis
Supports Gram-negative screening context review
Data to verify: endpoint context is model-specific
Antibacterial Oxazolidinone Gram-negative

Oral In Vivo Efficacy in Murine Models

In multiple murine systemic infection models, including those caused by susceptible and resistant Gram-positive pathogens, orally administered DRF-8417 exhibited a consistent 50% effective dose (ED50) ranging from 2.0 to 2.9 mg/kg [1]. This narrow, low-dose range indicates robust and predictable in vivo performance across diverse challenge organisms.

Oral In Vivo ED50
Reported
ED50 2.0 – 2.9 mg/kg
Linezolid range: 1.56 to >46.8 mg/kg
Murine systemic infection models; oral route
Consistent oral model-response context
Model-dependent variability review required
In vivo efficacy Murine model Oral bioavailability

Potent Activity Against Gram-Positive Pathogens

DRF-8417 exhibits potent in vitro activity against a panel of clinically relevant Gram-positive pathogens, with reported MIC50 and MIC90 values spanning a range of 0.06 to 1 mg/L [1]. This broad activity profile encompasses methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae, among others.

Gram-Positive Potency
Reported
MIC50/MIC90 0.06 – 1 mg/L
Linezolid MIC90 ~2-4 mg/L; Tedizolid MIC90 0.25 mg/L
Panel of MRSA, VRE, PRSP clinical isolates
Supports antimicrobial screening context
Source-specific review for SAR applications
Antibacterial Gram-positive MIC

Oral Bioavailability in Murine Models

The in vivo efficacy studies were conducted using oral administration, indicating that DRF-8417 is orally bioavailable and achieves systemic concentrations sufficient for therapeutic effect in murine models [1]. This is a critical attribute for an oxazolidinone antibiotic intended for oral development.

Oral Bioavailability
Class-level
Oral ED50 2.0 – 2.9 mg/kg
Tedizolid ED50 2.80 mg/kg/day
Systemic infection models; class-level inference
Formulation-exposure context review
Data to verify for formulation-dependent exposure
Oral bioavailability PK/PD In vivo

Activity Against Drug-Resistant Gram-Positive Bacteria

DRF-8417 demonstrated potent in vitro activity against a panel of resistant Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant S. pneumoniae [1]. While no direct head-to-head resistance studies are available, the compound's structural novelty (C5 carbamothioate) suggests a potential for reduced cross-resistance with linezolid, which is susceptible to mutations in the 23S rRNA gene and acquisition of the cfr methyltransferase gene.

Resistance Profile
Supporting
MIC90 ≤1 mg/L vs MRSA/VRE
Linezolid MIC90 2-4 mg/L; cross-resistance data not reported
Clinical isolates; carbamothioate scaffold
Supports resistance-circumvention study fit
Direct comparator-resistance data required
Antimicrobial resistance MRSA VRE

DRF-8417 Research Applications


Oral Oxazolidinone In Vivo Proof-of-Concept

Given its consistent and low oral ED50 range (2.0-2.9 mg/kg) in murine systemic infection models [1], DRF-8417 is ideally suited for use in animal studies designed to validate the in vivo efficacy of novel oxazolidinone scaffolds. Researchers can leverage its predictable pharmacokinetic/pharmacodynamic profile to establish benchmark efficacy data against which new analogs can be compared. This reduces the number of animals required for dose-ranging studies and accelerates lead optimization campaigns.

Comparative In Vitro Spectrum and SAR Analysis

DRF-8417's documented potency advantage over linezolid against H. influenzae and M. catarrhalis (one to two dilutions lower MIC) [2] and its broad activity against resistant Gram-positive strains [3] make it a critical reference compound for structure-activity relationship (SAR) studies. Its inclusion in antimicrobial susceptibility testing panels enables precise quantification of how specific chemical modifications (e.g., C5 substituent variations) impact spectrum expansion and potency against fastidious Gram-negative species.

Oxazolidinone Resistance Circumvention Studies

DRF-8417's unique carbamothioate side chain differentiates it chemically from linezolid and tedizolid. This structural distinction [4] supports its use in molecular microbiology studies aimed at understanding and overcoming oxazolidinone resistance. By testing DRF-8417 against linezolid-resistant bacterial strains harboring known mutations (e.g., G2576U in 23S rRNA) or resistance genes (e.g., cfr), researchers can assess the compound's vulnerability to existing resistance mechanisms and identify structure-based design principles for next-generation oxazolidinones.

Benchmarking for Oxazolidinone Drug Discovery

As a well-characterized preclinical candidate with published in vitro MIC data [5] and in vivo ED50 values [6], DRF-8417 serves as an excellent internal standard or positive control for drug discovery programs targeting Gram-positive and select Gram-negative infections. Its performance metrics provide a quantifiable baseline for evaluating the efficacy of new chemical entities, ensuring that lead compounds meet or exceed a clinically relevant threshold of activity.

Application
Selection Property
Validation Focus
Oral in vivo model-response studies
Consistent oral exposure context
Model-specific endpoint monitoring
Antimicrobial screening studies
Expanded Gram-negative MIC review
Strain-panel comparator analysis
Oxazolidinone SAR research
Carbamothioate scaffold context
Resistance-mechanism interpretation
Drug discovery benchmarking
Reported screening-activity baseline
Comparator assay-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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